molecular formula C12H14ClF2NO3 B1391281 Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1217657-55-0

Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1391281
M. Wt: 293.69 g/mol
InChI Key: AKODVQDYEGNKAA-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDF-PCH) is an organic compound commonly used in the laboratory for a variety of purposes. MDF-PCH is a white crystalline powder with a melting point of 145-150°C. It is a derivative of phenoxyacetic acid and is used in the synthesis of a variety of compounds, including pharmaceuticals. The compound has been studied extensively in recent years due to its potential applications in the medical and scientific fields.

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

  • A study on ABT-089, a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, which is structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, shows positive effects in rodent and primate models of cognitive enhancement. It also demonstrates anxiolytic activity and a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).

Asymmetric Hydroformylation and Hydrogenation Reactions

  • Research involving platinum and rhodium complexes with chiral ligands structurally similar to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been conducted. These studies focus on asymmetric hydroformylation of olefins and efficient asymmetric hydrogenation of itaconic acid derivatives, important for the synthesis of complex molecules in medicinal chemistry (Stille et al., 1991; Inoguchi et al., 1989).

Maillard Reaction Studies

  • The Maillard reaction, a chemical reaction between amino acids and reducing sugars, was studied using compounds structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride. These studies help in understanding the formation of melanoidin, a type of polymer, which is significant in food chemistry (Tressl et al., 1998).

Synthesis of Chiral Pyrrolidine Derivatives

  • Research into the synthesis of chiral pyrrolidine derivatives, similar in structure to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, has been conducted. These derivatives are important for the development of pharmaceuticals and agrochemicals due to their potential biological activities (Wang et al., 2001; Ashimori et al., 1991).

Application in Photocatalysis

  • Studies involving the photocatalytic methylation and methoxylation of compounds similar to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride provide insights into advanced organic synthesis techniques, which are crucial for the development of new materials and chemicals (Sugiyama et al., 1981).

Antiviral and Antimicrobial Research

  • Compounds structurally related to Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride have been explored for their potential antiviral and antimicrobial activities, demonstrating the versatility of such compounds in the development of new therapeutic agents (Wang et al., 2001; Al-Omar et al., 2010).

properties

IUPAC Name

methyl (2S,4S)-4-(2,5-difluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKODVQDYEGNKAA-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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